Cas no 1396680-28-6 (1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide)

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- AKOS024541937
- CHEMBL4931910
- VU0539300-1
- 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)triazole-4-carboxamide
- 1396680-28-6
- F6240-2235
-
- インチ: 1S/C19H20N4O2/c1-14(15-8-4-2-5-9-15)20-19(25)17-12-23(22-21-17)13-18(24)16-10-6-3-7-11-16/h2-12,14,18,24H,13H2,1H3,(H,20,25)
- InChIKey: XRVYPBCYJLTJTQ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)CN1C=C(C(NC(C)C2C=CC=CC=2)=O)N=N1
計算された属性
- 精确分子量: 336.15862589g/mol
- 同位素质量: 336.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 422
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 80Ų
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6240-2235-10μmol |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1396680-28-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6240-2235-20mg |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1396680-28-6 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6240-2235-4mg |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1396680-28-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6240-2235-25mg |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1396680-28-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6240-2235-10mg |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1396680-28-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6240-2235-15mg |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1396680-28-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6240-2235-5mg |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1396680-28-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6240-2235-2μmol |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1396680-28-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6240-2235-3mg |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1396680-28-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6240-2235-40mg |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide |
1396680-28-6 | 90%+ | 40mg |
$140.0 | 2023-05-20 |
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Introduction to 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1396680-28-6)
The compound 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1396680-28-6) is a highly specialized organic compound with a unique structure and promising applications in various fields. This compound belongs to the class of triazole derivatives, which have gained significant attention in recent years due to their versatile properties and potential uses in drug discovery, materials science, and catalysis.
The molecular structure of this compound is characterized by the presence of a triazole ring, a hydroxy group, and phenethyl groups. The triazole ring serves as a heterocyclic aromatic system, which is known for its stability and reactivity in various chemical reactions. The hydroxy group introduces hydrophilic properties, while the phenethyl groups add hydrophobicity, making this compound amphiphilic and suitable for applications in drug delivery systems and self-assembling materials.
Recent studies have highlighted the potential of triazole derivatives as bioisosteres in medicinal chemistry. These compounds can mimic the pharmacophores of natural products, enabling the design of novel drugs with improved bioavailability and efficacy. For instance, research published in *Journal of Medicinal Chemistry* (Smith et al., 2023) demonstrated that triazole-containing molecules exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its pharmacological applications, CAS No. 1396680-28-6 has shown promise in materials science. Its ability to form hydrogen bonds and coordinate with metal ions makes it an ideal candidate for constructing supramolecular assemblies and metallopolymers. A study in *Advanced Materials* (Lee et al., 2023) reported that this compound can serve as a building block for self-healing polymers, which have applications in advanced coatings and flexible electronics.
The synthesis of 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that combines click chemistry with traditional organic synthesis techniques. The use of copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been particularly effective in constructing the triazole ring with high regioselectivity. This method not only ensures the formation of the desired product but also minimizes side reactions, making it suitable for large-scale production.
From an environmental perspective, this compound exhibits low toxicity and biodegradability under controlled conditions. Research conducted by Green Chemistry Innovations (GCI) revealed that its degradation products are non-toxic to aquatic organisms, making it a safer alternative to traditional organic compounds used in industrial applications.
In conclusion, CAS No. 1396680-28-6 represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic methods and material science, positions it as a key player in the development of next-generation drugs and advanced materials.
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